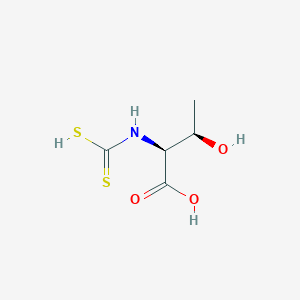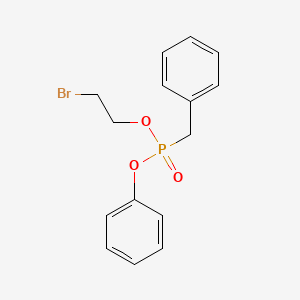
2-Bromoethyl phenyl benzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl phenyl benzylphosphonate is an organophosphorus compound that features a bromine atom, a phenyl group, and a benzylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl phenyl benzylphosphonate typically involves the reaction of benzylphosphonate diesters with benzyl halides. A common method utilizes a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . This reaction is efficient and can be performed under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromoethyl phenyl benzylphosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and phosphine ligands are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted phosphonate.
Applications De Recherche Scientifique
2-Bromoethyl phenyl benzylphosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting enzymes or receptors that interact with phosphorus-containing groups.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as flame retardancy or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 2-Bromoethyl phenyl benzylphosphonate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and phosphonate group can participate in various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylphosphonate Diesters: These compounds share the phosphonate moiety but lack the bromine atom.
Phenylphosphonates: These compounds contain a phenyl group attached to a phosphonate but may have different substituents.
Uniqueness
2-Bromoethyl phenyl benzylphosphonate is unique due to the presence of both a bromine atom and a benzylphosphonate group
Propriétés
Numéro CAS |
63447-68-7 |
|---|---|
Formule moléculaire |
C15H16BrO3P |
Poids moléculaire |
355.16 g/mol |
Nom IUPAC |
[2-bromoethoxy(phenoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H16BrO3P/c16-11-12-18-20(17,13-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
SVIGBGMGMDDBMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CP(=O)(OCCBr)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
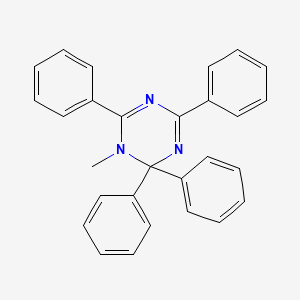

silane](/img/structure/B14503227.png)
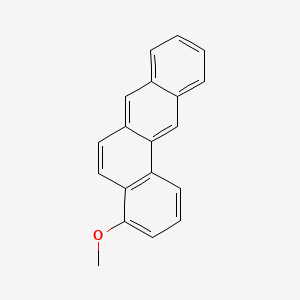
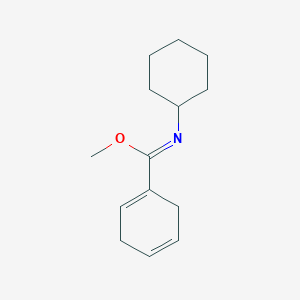
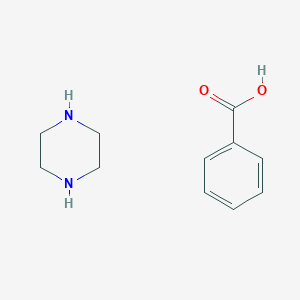
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)
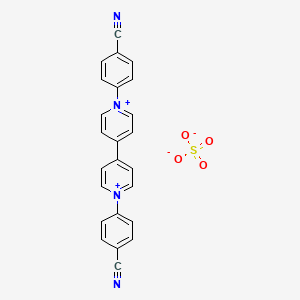
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
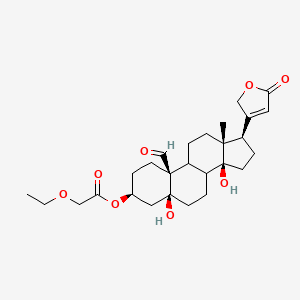
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
